N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a cinnamamide moiety
Mechanism of Action
Target of Action
The primary target of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes and pathways, influencing cell differentiation, division, metabolism, and communication .
Mode of Action
This compound interacts with its targets, the tyrosine kinases, by specifically binding to an inactive Abelson tyrosine kinase domain characteristic for this gene . This binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Biochemical Pathways
The interaction of this compound with tyrosine kinases affects various biochemical pathways. By inhibiting the activity of tyrosine kinases, it can disrupt the phosphorylation process, leading to changes in the activation state of many proteins and influencing numerous cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on tyrosine kinases. By inhibiting these enzymes, it can influence a wide range of cellular processes, potentially leading to changes in cell behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions.
Formation of the Cinnamamide Moiety: The cinnamamide group is attached through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-methyl-1-(pyridin-2-yl)methanamine
Uniqueness
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-18(8-7-16-5-2-1-3-6-16)22-15-17-9-13-23(14-10-17)19-20-11-4-12-21-19/h1-8,11-12,17H,9-10,13-15H2,(H,22,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPYWYZANBXKB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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